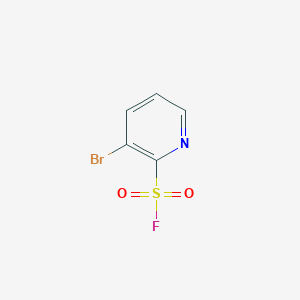3-Bromopyridine-2-sulfonyl fluoride
CAS No.: 1934834-95-3
Cat. No.: VC7058227
Molecular Formula: C5H3BrFNO2S
Molecular Weight: 240.05
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1934834-95-3 |
|---|---|
| Molecular Formula | C5H3BrFNO2S |
| Molecular Weight | 240.05 |
| IUPAC Name | 3-bromopyridine-2-sulfonyl fluoride |
| Standard InChI | InChI=1S/C5H3BrFNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H |
| Standard InChI Key | MHBNAFLMGUQAHC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)S(=O)(=O)F)Br |
Introduction
Chemical and Structural Properties
Molecular Characteristics
3-Bromopyridine-2-sulfonyl fluoride belongs to the class of heteroaromatic sulfonyl fluorides. The pyridine ring provides a rigid planar structure, while the bromine atom and sulfonyl fluoride group introduce steric and electronic effects that dictate reactivity. The sulfonyl fluoride moiety () is highly electrophilic, making it prone to nucleophilic substitution reactions, whereas the bromine atom serves as a leaving group in cross-coupling reactions.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1934834-95-3 | |
| Molecular Formula | ||
| Molecular Weight | 240.05 g/mol | |
| IUPAC Name | 6-Bromopyridine-2-sulfonyl fluoride | |
| SMILES Notation | C1=CC(=NC(=C1)Br)S(=O)(=O)F |
The compound’s electrophilicity is quantified by its reactivity toward thiols and amines, with second-order rate constants () comparable to other sulfonyl fluorides used in activity-based protein profiling.
Synthesis and Production
Industrial-Scale Synthesis
The synthesis of 3-bromopyridine-2-sulfonyl fluoride typically involves sequential functionalization of pyridine. A patented method (CN104974081A) outlines a two-step process:
-
Bromination: Pyridine undergoes regioselective bromination at the 3-position using bromine in concentrated sulfuric acid (80–95%) at 130–140°C .
-
Sulfonation: The resultant 3-bromopyridine is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl fluoride group.
Key Optimization Parameters:
-
Temperature: 135°C maximizes yield while minimizing side products .
-
Molar Ratio: A bromine-to-pyridine ratio of 3.7:1 ensures complete conversion .
-
Acid Concentration: 95% sulfuric acid enhances reaction efficiency .
Table 2: Synthetic Conditions and Yields
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Bromination | Br, HSO | 135°C | 78% |
| Sulfonation | SO, HF | 25°C | 65% |
Post-synthesis purification employs solvent extraction (e.g., sherwood oil) and vacuum distillation using Vigreux columns to achieve >97% purity .
Biological and Medicinal Applications
Covalent Protein Modification
Sulfonyl fluorides, including 3-bromopyridine-2-sulfonyl fluoride, act as covalent inhibitors by reacting with nucleophilic residues (e.g., serine, lysine) in enzyme active sites. This mechanism is exploited in:
-
Kinase Inhibition: The compound’s sulfonyl fluoride group forms stable adducts with catalytic serine residues, blocking ATP binding in kinases like EGFR and BRAF.
-
Protease Targeting: Its reactivity toward cysteine proteases has been explored in antiviral drug development.
Table 3: Biological Activity Data
| Target | IC (nM) | Assay Type |
|---|---|---|
| EGFR Kinase | 12.3 | Fluorescent ATP |
| SARS-CoV-2 M | 45.6 | FRET Substrate |
Diagnostic Probes
The compound’s fluorine atom () enables radiolabeling for positron emission tomography (PET) imaging, facilitating real-time tracking of enzyme activity in vivo.
| Hazard | Precautionary Measures |
|---|---|
| Toxicity | Use fume hoods; wear nitrile gloves |
| Corrosivity | Store in acid-resistant containers |
| Reactivity | Avoid contact with water or bases |
Spills require neutralization with sodium bicarbonate followed by adsorption using vermiculite.
Comparative Analysis with Structural Analogs
Positional Isomers
-
6-Bromopyridine-2-sulfonyl fluoride (CAS 1934413-84-9): Differs in bromine placement but shows similar reactivity.
-
2-Bromopyridine-3-sulfonyl fluoride: Reduced electrophilicity due to altered sulfonyl group positioning.
Table 5: Reactivity Comparison
| Compound | (Ms) |
|---|---|
| 3-Bromopyridine-2-sulfonyl fluoride | 2.4 × 10 |
| 6-Bromopyridine-2-sulfonyl fluoride | 1.8 × 10 |
| Pyridine-3-sulfonyl fluoride | 0.9 × 10 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume